4-Bromo-2-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
4-Bromo-2-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: is a chemical compound with the following properties:
Linear Formula: C22H17BrN2O5
CAS Number: 769150-48-3
Molecular Weight: 469.295 g/mol
Preparation Methods
Industrial Production Methods: Industrial-scale production methods for this compound are proprietary and may not be publicly disclosed. Typically, pharmaceutical and specialty chemical companies develop their own optimized processes for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The bromine atom is susceptible to nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Bromine (Br2): Used for bromination reactions.
Acidic Conditions: Required for esterification.
Hydroxylamine (NH2OH): May be used for hydrazone formation.
Major Products: The major product of the reaction depends on the specific conditions and reagents used. In this case, the compound itself is the desired product.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers may explore its interactions with biological systems.
Medicine: Investigations into potential therapeutic effects.
Industry: Possible use in materials science or chemical engineering.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, but further research is needed.
Properties
CAS No. |
769150-48-3 |
---|---|
Molecular Formula |
C22H17BrN2O5 |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17BrN2O5/c1-29-19-9-4-15(5-10-19)22(28)30-20-11-6-17(23)12-16(20)13-24-25-21(27)14-2-7-18(26)8-3-14/h2-13,26H,1H3,(H,25,27)/b24-13+ |
InChI Key |
DLWFLLBWPWMQJO-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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